

A Comparative Analysis of 2,6-Dibenzylcyclohexanone and its Analogs in Computational Chemistry

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Compound of Interest

Compound Name: 2,6-Dibenzylcyclohexanone

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In the realm of medicinal chemistry and drug development, the conformational analysis and electronic properties of bioactive molecules are paramount for understanding their structure-activity relationships (SAR). This guide provides a comparative overview of computational studies on cis-2,6-Dibenzylcyclohexanone and its unsaturated analog, 2,6-bis(benzylidene)cyclohexanone, offering insights for researchers and scientists in the field.

Structural and Conformational Analysis

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structures of these cyclohexanone derivatives.

cis-**2,6-Dibenzylcyclohexanone**: X-ray analysis has unequivocally established the cis stereochemistry of the two benzyl substituents relative to the cyclohexanone ring.[1] The central cyclohexanone ring adopts a stable chair conformation.[1] In this configuration, the molecule possesses a non-crystallographic mirror plane that passes through the carbonyl group and the opposing C4 atom.[1] The dihedral angles between the benzyl groups and the ketone moiety are approximately 88.06° and 89.07°.[1]

trans-2,6-bis(benzylidene)cyclohexanone (BBC): In contrast to the saturated analog, DFT calculations reveal that the energetically favored chair conformation is not observed in the central cyclohexanone ring of BBC.[2][3] Instead, it adopts a nearly 'half chair' conformation.[2]



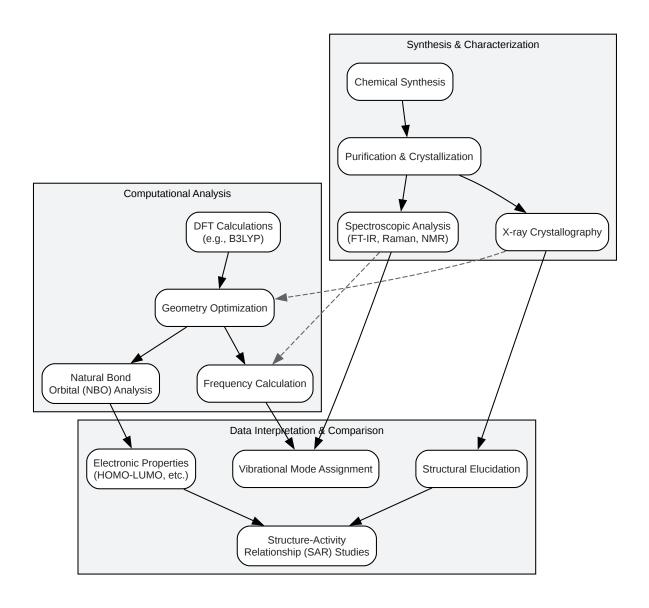




[3] This deviation is attributed to the steric and electronic effects of the exocyclic double bonds. The structure of BBC is characterized by a co-planar (-CH=C-(C=O)-C=CH-) group, which leads to π -orbital conjugation.[2]

The workflow for a typical computational analysis of these compounds is illustrated below:





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Caption: General workflow for the synthesis, characterization, and computational analysis of cyclohexanone derivatives.

Spectroscopic and Electronic Properties

Computational methods have been successfully applied to predict and interpret the vibrational spectra (FT-IR and Raman) of these compounds. For 2,6-bis(benzylidene)cyclohexanone, DFT calculations have been used to assign the vibrational frequencies, providing a detailed understanding of the molecular vibrations.[2][3] A key finding is the lowering of the carbonyl stretching vibration, which is attributed to the mesomeric effect and π -orbital conjugation within the molecule.[2]

Natural Bond Orbital (NBO) analysis has been employed to investigate intramolecular interactions, such as the C-H···O hydrogen bonds, which can influence the molecular conformation and stability.[2]

Comparison of Computational Parameters

The table below summarizes key computational parameters for cis-**2,6**-**Dibenzylcyclohexanone** and trans-2,6-bis(benzylidene)cyclohexanone based on available literature.

Parameter	cis-2,6- Dibenzylcyclohexanone	trans-2,6- bis(benzylidene)cyclohexa none
Methodology	X-ray Crystallography	Density Functional Theory (DFT)
Cyclohexanone Ring Conformation	Chair[1]	Half Chair[2][3]
Key Structural Features	cis configuration of benzyl groups[1]	Co-planar (-CH=C-(C=O)- C=CH-) group[2]
Intramolecular Interactions	Not explicitly detailed in computational studies	Investigated via NBO analysis (e.g., C-H···O bonds)[2]





Experimental and Computational Protocols

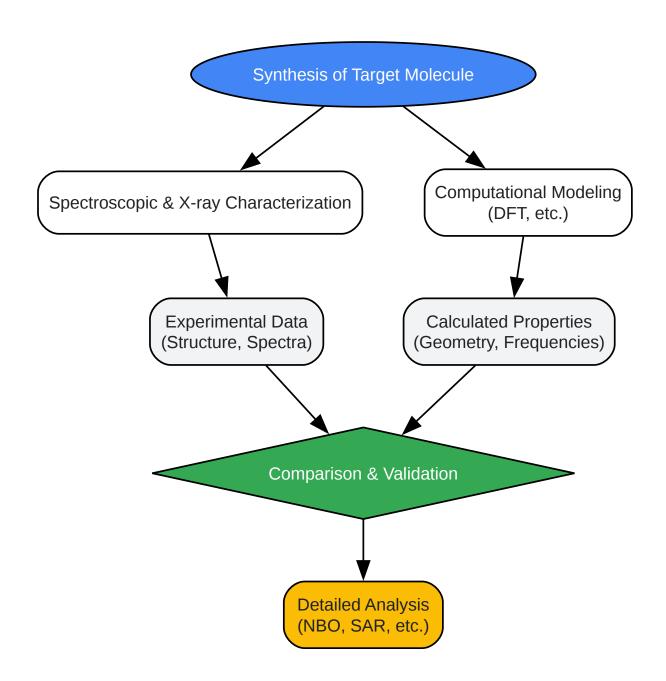
Synthesis of cis-**2,6-Dibenzylcyclohexanone**: A typical synthesis involves the reduction of 2,6-dibenzylidenecyclohexanone. The precursor is synthesized via a Claisen-Schmidt condensation of cyclohexanone and benzaldehyde in the presence of a base like potassium hydroxide in methanol.[1] The subsequent reduction of the double bonds can be achieved using catalytic hydrogenation, for example, with ammonium formate and palladium on carbon. [1]

Computational Methodology for 2,6-bis(benzylidene)cyclohexanone: The computational analysis of 2,6-bis(benzylidene)cyclohexanone is often performed using DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)).[2] The process involves:

- Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.
- Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the IR and Raman spectra.
- NBO Analysis: This is performed to analyze the intramolecular bonding and orbital interactions.

The logical relationship for initiating a computational study following synthesis is depicted below:





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Caption: Logical flow from synthesis to comparative computational analysis.



Applications in Drug Development

The structural and electronic information obtained from these computational studies is crucial for SAR studies. For instance, various derivatives of 2,6-bis(benzylidene)cyclohexanone have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[4] Computational models can help in understanding how different substituents on the benzylidene moieties affect the biological activity, thereby guiding the design of more potent analogs. While the initial research on cis-2,6-dibenzylcyclohexanone mentioned its potential in the investigation of treatments for methamphetamine abuse, further comparative studies with other agents are needed to establish its efficacy.[1]

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